molecular formula C10H21N3O B13172057 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide

4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide

Cat. No.: B13172057
M. Wt: 199.29 g/mol
InChI Key: IPPDSXTVIUBXHP-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide is a chemical compound with the molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol . This compound is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3,3-dimethylpyrrolidine with propylamine and a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with specific proteins or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring compound.

    N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.

    N-Propylpyrrolidine: A propyl-substituted pyrrolidine derivative.

Uniqueness

4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the carboxamide functionality allows for diverse chemical reactivity and potential biological activities that may not be observed in simpler pyrrolidine derivatives .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

4-amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide

InChI

InChI=1S/C10H21N3O/c1-4-5-12-9(14)13-6-8(11)10(2,3)7-13/h8H,4-7,11H2,1-3H3,(H,12,14)

InChI Key

IPPDSXTVIUBXHP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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